An In-depth Technical Guide to 2,6-Dichloro-4-nitropyridine-N-oxide (CAS: 2587-01-1)
An In-depth Technical Guide to 2,6-Dichloro-4-nitropyridine-N-oxide (CAS: 2587-01-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dichloro-4-nitropyridine-N-oxide (CAS number 2587-01-1), a versatile heterocyclic compound with significant potential in medicinal chemistry, agrochemicals, and materials science. This document consolidates available data on its chemical and physical properties, provides a detailed account of its synthesis and reactivity, and explores its known and potential biological activities. Particular emphasis is placed on its utility as a building block in the synthesis of novel compounds through nucleophilic aromatic substitution. While the precise biological signaling pathways modulated by this specific compound are not extensively documented in current literature, this guide discusses plausible mechanisms of action based on the reactivity of its functional groups and the known activities of related nitropyridine derivatives.
Chemical and Physical Properties
2,6-Dichloro-4-nitropyridine-N-oxide is a yellow crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The presence of two chlorine atoms, a nitro group, and an N-oxide moiety on the pyridine ring results in a highly electron-deficient aromatic system, which dictates its chemical reactivity.[2]
| Property | Value | Reference(s) |
| CAS Number | 2587-01-1 | [1][2] |
| Molecular Formula | C₅H₂Cl₂N₂O₃ | [1][2] |
| Molecular Weight | 208.99 g/mol | [1] |
| Appearance | Yellow crystalline solid/powder | [1] |
| Melting Point | 176-180 °C | [3] |
| Boiling Point (Predicted) | 415.6 ± 40.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.79 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in Chloroform | [4] |
| pKa (Predicted) | -3.69 ± 0.10 | [4] |
Synthesis and Characterization
Synthesis
The synthesis of 2,6-Dichloro-4-nitropyridine-N-oxide can be achieved through a multi-step process typically involving the chlorination, nitration, and N-oxidation of a pyridine precursor. The order of these steps can be varied. A common synthetic route starts with the N-oxidation of 2,6-dichloropyridine, followed by nitration.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-nitropyridine-N-oxide
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Step 1: N-oxidation of 2,6-Dichloropyridine A solution of 2,6-dichloropyridine in a suitable solvent such as dichloromethane is treated with an oxidizing agent. m-Chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for this transformation.[5] The reaction is typically carried out at a low temperature (0-5 °C) initially and then allowed to warm to room temperature and stirred for several hours to ensure complete conversion.[5]
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Step 2: Nitration of 2,6-Dichloropyridine-N-oxide The crude 2,6-dichloropyridine-N-oxide obtained from the previous step is then subjected to nitration. A mixture of fuming nitric acid and concentrated sulfuric acid (a nitrating mixture) is typically employed.[2] The reaction is highly exothermic and requires careful temperature control, with the reaction mixture being heated to around 80-130 °C to drive the reaction to completion.[2]
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Work-up and Purification Following the nitration, the reaction mixture is cooled and carefully quenched by pouring it onto ice. The precipitated solid product is collected by filtration, washed with water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Workflow for the Synthesis of 2,6-Dichloro-4-nitropyridine-N-oxide
Caption: Synthetic route to 2,6-Dichloro-4-nitropyridine-N-oxide.
Spectroscopic Characterization
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¹H NMR: Due to the symmetry of the molecule, a single signal in the aromatic region is expected for the two equivalent protons at the 3 and 5 positions. For the related compound 2,6-dichloropyridine, the protons appear as a multiplet.[6]
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¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the carbon atoms of the pyridine ring. The carbons attached to the chlorine atoms (C2 and C6) would appear at a characteristic chemical shift, as would the carbon bearing the nitro group (C4) and the carbons at the 3 and 5 positions.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-O stretching of the N-oxide group, and the symmetric and asymmetric stretching vibrations of the nitro group. Data for the related 4-nitropyridine-N-oxide shows characteristic peaks for these functional groups.[7]
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (208.99 g/mol ) and characteristic fragmentation patterns.[5]
Chemical Reactivity: Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring in 2,6-Dichloro-4-nitropyridine-N-oxide, enhanced by the electron-withdrawing effects of the two chlorine atoms and the nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNA).[2] The chlorine atoms at the 2 and 6 positions are excellent leaving groups and are readily displaced by a variety of nucleophiles.
The reaction proceeds via a Meisenheimer-type intermediate, following an addition-elimination mechanism.[2]
General Mechanism of Nucleophilic Aromatic Substitution
Caption: Addition-elimination mechanism for nucleophilic substitution.
Reactions with Amines
2,6-Dichloro-4-nitropyridine-N-oxide reacts readily with primary and secondary amines to yield the corresponding amino-substituted derivatives. These reactions are typically carried out in a suitable solvent at elevated temperatures.
Experimental Protocol: Reaction with a Primary Amine (e.g., Aniline)
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A solution of 2,6-Dichloro-4-nitropyridine-N-oxide in a high-boiling point solvent such as dimethylformamide (DMF) is treated with an excess of aniline.
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The reaction mixture is heated, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.
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The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Reactions with Alkoxides
Alkoxides, such as sodium methoxide or ethoxide, are potent nucleophiles that can displace the chloro substituents to form the corresponding alkoxy derivatives. These reactions are typically performed in the corresponding alcohol as the solvent.
Reactions with Thiols
Thiols, in the presence of a base to form the more nucleophilic thiolate, can also participate in nucleophilic substitution reactions with 2,6-Dichloro-4-nitropyridine-N-oxide to afford thioether derivatives.
Biological Activity and Potential Applications
The biological activities of 2,6-Dichloro-4-nitropyridine-N-oxide have been explored in several contexts, primarily driven by the reactivity of its functional groups.
Antimicrobial and Herbicidal Activity
Pyridine-N-oxide derivatives, particularly those with nitro groups, are known to possess antimicrobial and herbicidal properties.[8][9] The mode of action is often attributed to the reductive activation of the nitro group within the target organism, leading to the formation of reactive nitrogen species that can damage cellular components such as DNA and proteins.[9] 2,6-Dichloro-4-nitropyridine-N-oxide has been investigated for its potential as an antimicrobial agent and is used in the development of herbicides and fungicides.[8]
Plausible Mechanism of Antimicrobial Action
References
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- 3. 2,6-dichloro-4-nitropyridine-n-oxide | CAS#:2587-01-1 | Chemsrc [chemsrc.com]
- 4. 2,6-DICHLORO-4-NITROPYRIDINE-N-OXIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 6. 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
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